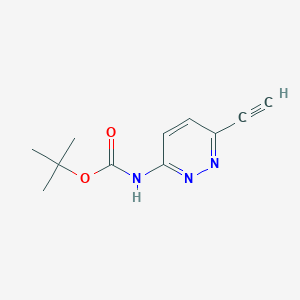
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This particular compound features a tert-butyl group attached to a pyridazine ring, which is further substituted with an ethynyl group at the 6-position. The unique structure of this compound makes it valuable in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate typically involves the reaction of 6-ethynylpyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
6-ethynylpyridazine+tert-butyl chloroformate+triethylamine→this compound
Industrial Production Methods
Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl(6-ethynylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(6-chloropyridazin-3-yl)carbamate
- tert-Butyl(6-methylpyridin-3-yl)carbamate
- tert-Butyl(4-ethynylphenyl)carbamate
Uniqueness
tert-Butyl(6-ethynylpyridazin-3-yl)carbamate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties. This differentiates it from other similar compounds that may lack the ethynyl functionality or have different substituents on the pyridazine ring.
Propiedades
Fórmula molecular |
C11H13N3O2 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
tert-butyl N-(6-ethynylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H13N3O2/c1-5-8-6-7-9(14-13-8)12-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,14,15) |
Clave InChI |
WTJJLULWCPAQLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





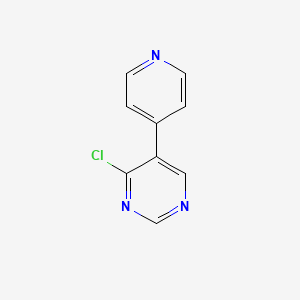
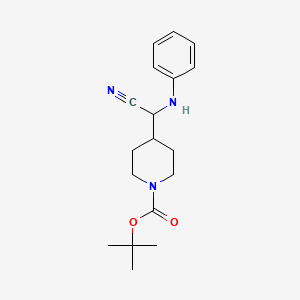
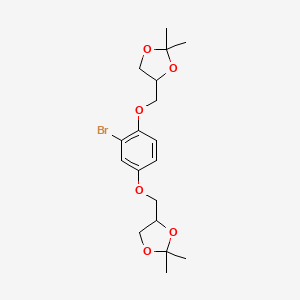


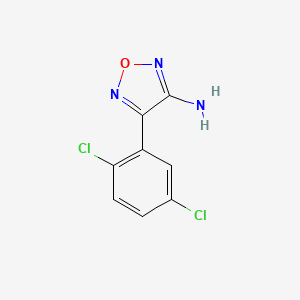

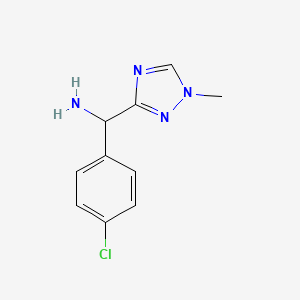
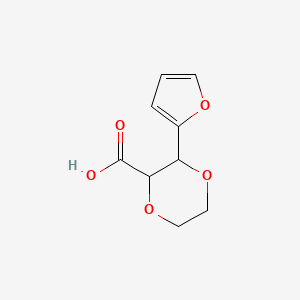
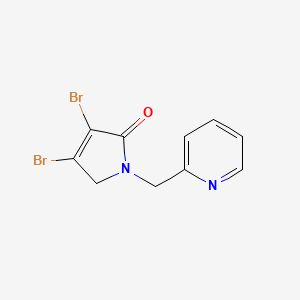
![6-(4-Bromophenyl)-7-methyl-2-(trifluoromethyl)-7H-pyrimido[4,5-b][1,4]oxazin-4-amine](/img/structure/B11781731.png)
